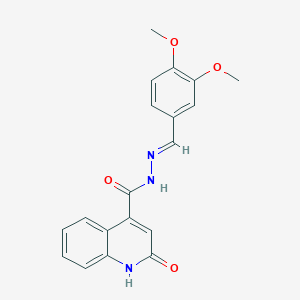![molecular formula C29H27NO B378587 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine CAS No. 5546-72-5](/img/structure/B378587.png)
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is a complex organic compound with a unique structure that combines a chromenyl group with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenyl core, followed by the introduction of the phenylethynyl group and finally the attachment of the piperidine ring. Key steps may include:
Formation of the Chromenyl Core: This can be achieved through a cyclization reaction involving a phenyl-substituted acetophenone derivative.
Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction, where a phenylacetylene is coupled with the chromenyl core.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of a suitable piperidine derivative onto the chromenyl core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylethynyl group or the chromenyl core.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs.
Scientific Research Applications
1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the piperidine ring can enhance binding affinity through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
- 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-pyrrolidine
- 1-(3-Methyl-2-phenyl-4-phenylethynyl-2H-chromen-2-yl)-morpholine
Comparison: Compared to its analogs, 1-[3-Methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The piperidine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
5546-72-5 |
|---|---|
Molecular Formula |
C29H27NO |
Molecular Weight |
405.5g/mol |
IUPAC Name |
1-[3-methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-yl]piperidine |
InChI |
InChI=1S/C29H27NO/c1-23-26(20-19-24-13-5-2-6-14-24)27-17-9-10-18-28(27)31-29(23,25-15-7-3-8-16-25)30-21-11-4-12-22-30/h2-3,5-10,13-18H,4,11-12,21-22H2,1H3 |
InChI Key |
OBCSOQUJDREBGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)N4CCCCC4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)methylthio]-5-methoxy-1-methylbenzimidazole](/img/structure/B378504.png)
![butyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B378505.png)
![butyl {[4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B378506.png)



![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B378517.png)
![ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B378518.png)


![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B378526.png)
![ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378527.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B378531.png)
![2-(4-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378532.png)
